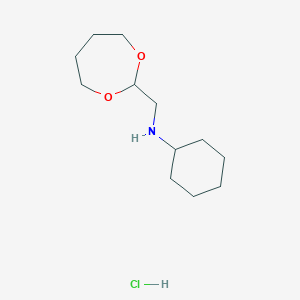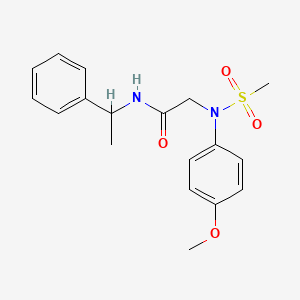
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as MNS, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
The mechanism of action of MNS is not fully understood. However, it is believed that MNS exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. MNS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are involved in inflammation and cancer growth. MNS has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth. In addition, MNS has been shown to activate the adenosine A1 receptor, which is involved in pain management.
Biochemical and Physiological Effects:
MNS has been found to have several biochemical and physiological effects. MNS has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. MNS has also been found to decrease the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in animal models of inflammation and cancer. In addition, MNS has been shown to increase the levels of adenosine, a neurotransmitter that is involved in pain management, in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MNS in lab experiments is its potential therapeutic applications. MNS has been shown to have anti-inflammatory, anti-cancer, and analgesic properties, making it a potential candidate for drug development. Another advantage of using MNS in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using MNS in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of MNS. One future direction is the investigation of the potential therapeutic applications of MNS in various diseases, including cancer, inflammation, and pain. Another future direction is the elucidation of the mechanism of action of MNS, which may lead to the development of more potent and specific compounds. In addition, the optimization of the synthesis method of MNS may lead to the production of more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of MNS involves the reaction of 4-methoxybenzylamine with methylsulfonyl chloride to form N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. This intermediate is then reacted with 1-phenylethylamine to obtain the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. The synthesis of MNS has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques.
Applications De Recherche Scientifique
MNS has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and analgesic properties. MNS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In addition, MNS has been found to reduce inflammation in animal models of inflammation, suggesting its potential use in treating inflammatory diseases. MNS has also been shown to have analgesic effects in animal models of pain, indicating its potential use in pain management.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(15-7-5-4-6-8-15)19-18(21)13-20(25(3,22)23)16-9-11-17(24-2)12-10-16/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLEHPCVBLMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387475 |
Source


|
| Record name | N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide | |
CAS RN |
6219-75-6 |
Source


|
| Record name | N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)
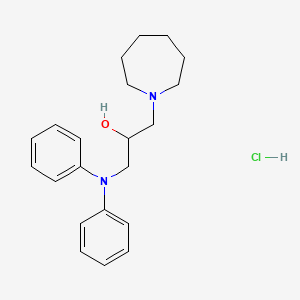
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4887245.png)
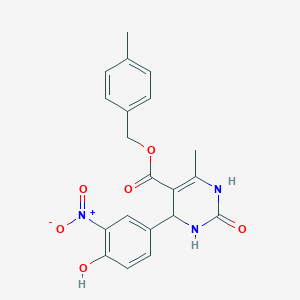
![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)
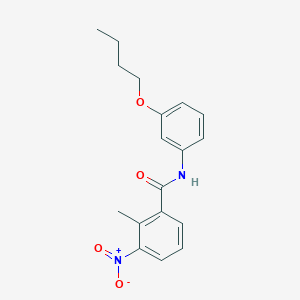
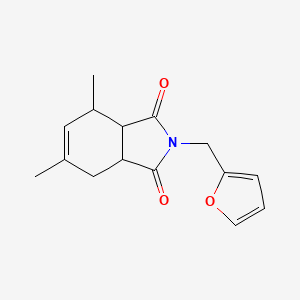
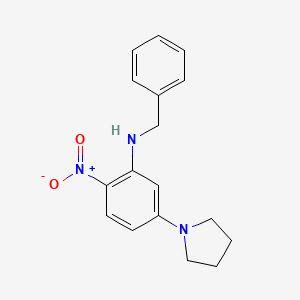
![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)
![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
